molecular formula C18H14BrFN2O3 B14098823 Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14098823
M. Wt: 405.2 g/mol
InChI Key: CNNJUXAMLYQBLN-UHFFFAOYSA-N
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Description

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the bromobenzyl group: This step involves the nucleophilic substitution of a bromobenzyl halide with the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-chlorobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 4-((2-methylbenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 4-((2-iodobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the bromobenzyl group, which can influence its reactivity and biological activity. The combination of the bromine and fluorine atoms in the structure can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H14BrFN2O3

Molecular Weight

405.2 g/mol

IUPAC Name

methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23)

InChI Key

CNNJUXAMLYQBLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br

Origin of Product

United States

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